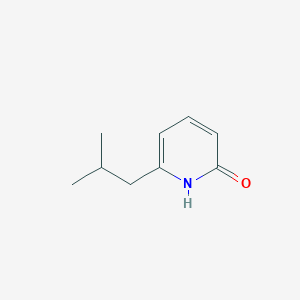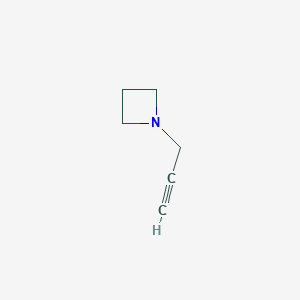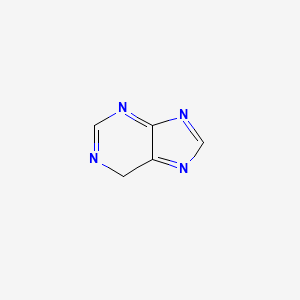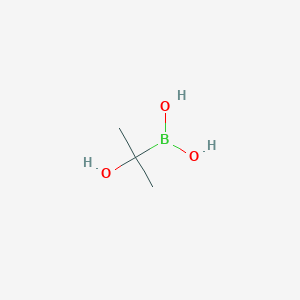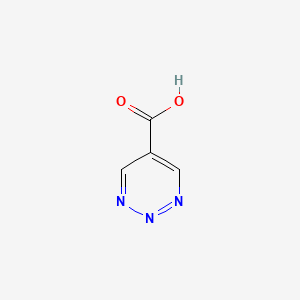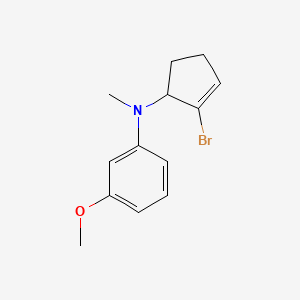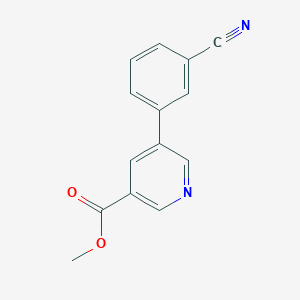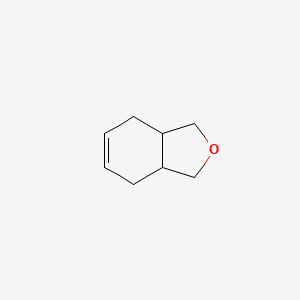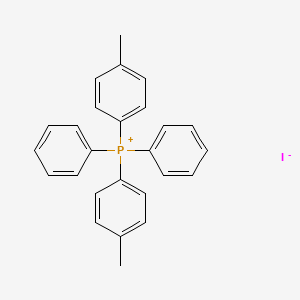
Diphenyldi-p-tolylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyldi-p-tolylphosphonium iodide is a chemical compound with the molecular formula C26H24IP and a molecular weight of 494.35 g/mol . It is a phosphonium salt that is often used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyldi-p-tolylphosphonium iodide can be synthesized through the reaction of diphenylphosphine with p-tolyl iodide under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, and using a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyldi-p-tolylphosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diphenyldi-p-tolylphosphonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound is used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of phosphonium salts often involves this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism by which diphenyldi-p-tolylphosphonium iodide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, such as nucleophiles, facilitating various chemical reactions. The pathways involved in these interactions depend on the specific reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diphenyldi-p-tolylphosphonium iodide include other phosphonium salts, such as triphenylphosphonium iodide and tetraphenylphosphonium chloride .
Uniqueness
This compound is unique due to the presence of both phenyl and p-tolyl groups attached to the phosphonium ion. This structural feature imparts specific reactivity and properties that differentiate it from other phosphonium salts. For example, the presence of the p-tolyl groups can influence the compound’s solubility and reactivity in organic solvents .
Propriétés
Formule moléculaire |
C26H24IP |
|---|---|
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
bis(4-methylphenyl)-diphenylphosphanium;iodide |
InChI |
InChI=1S/C26H24P.HI/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ODIOZVLJHUEOGT-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)

